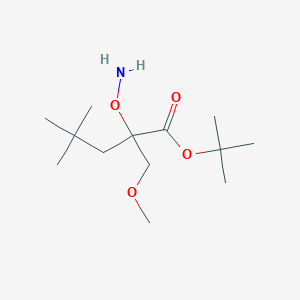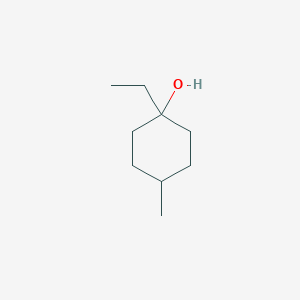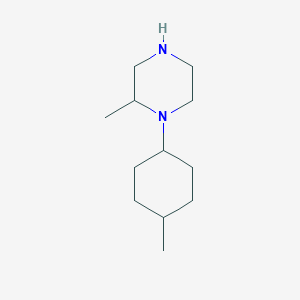
7-Chloro-2,6-dimethylhept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,6-dimethylhept-2-ene: is an organic compound with the molecular formula C9H17Cl . It is a clear, colorless liquid with a unique chemical structure that includes a chlorine atom and two methyl groups attached to a heptene backbone. This compound is primarily used in research and industrial applications due to its distinctive reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 7-Chloro-2,6-dimethylhept-2-ene typically involves the chlorination of 2,6-dimethylhept-2-ene. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions. The reaction is usually carried out in a non-polar solvent such as dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed reactions is also explored to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2,6-dimethylhept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the heptene backbone can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like or .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Electrophilic Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Formation of 2,6-dimethylhept-2-en-1-ol or 2,6-dimethylhept-2-en-1-amine.
Addition: Formation of 7-bromo-2,6-dimethylheptane or 7-chloro-2,6-dimethylheptane.
Oxidation: Formation of 2,6-dimethylhept-2-en-1-one.
Aplicaciones Científicas De Investigación
7-Chloro-2,6-dimethylhept-2-ene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe to study enzyme-catalyzed reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,6-dimethylhept-2-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
- 1-Chloro-2,6-dimethylhept-2-ene
- 2-Chloro-2,6-dimethylheptane
- 7-Bromo-2,6-dimethylhept-2-ene
Uniqueness: 7-Chloro-2,6-dimethylhept-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
7-chloro-2,6-dimethylhept-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3 |
Clave InChI |
YKYASBYQGCLRJE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


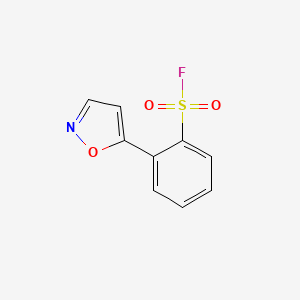
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
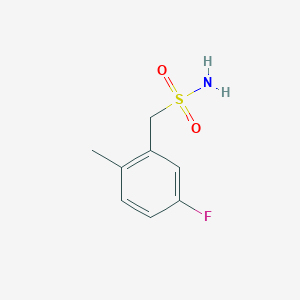
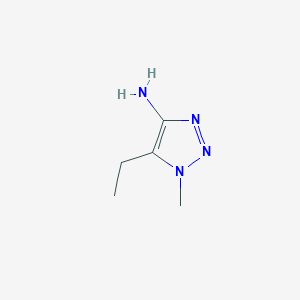
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
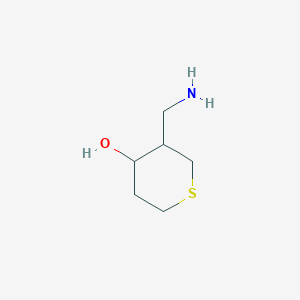

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
